3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea
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Overview
Description
The compound is a urea derivative, which contains a 2,2’-bithiophene and a 2,6-difluorophenyl group . Urea derivatives are known for their wide range of applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bithiophene and difluorophenyl groups. These groups are known to have planar structures, which could lead to interesting electronic properties .Chemical Reactions Analysis
Bithiophene derivatives have been used in various chemical reactions. For example, they can undergo oxidative polymerization in the presence of certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bithiophene and difluorophenyl groups. For example, the bithiophene group could contribute to its electronic properties, while the difluorophenyl group could influence its reactivity .Scientific Research Applications
Cocondensation Reactions
Cocondensation reactions involving urea and methylolphenols have been studied to understand the formation of polymers and copolymers with potential applications in materials science. For example, the cocondensation of urea with methylolphenols under acidic conditions was investigated, revealing the formation of various urea derivatives through reactions with hydroxybenzyl alcohol and crude trimethylolphenol. This process suggests potential in synthesizing alternative copolymers of urea and phenol, which could have applications in creating new polymeric materials with improved properties (Tomita & Hse, 1992).
Synthesis and Applications in Organic Chemistry
The synthesis of hydroxyalkyl-substituted ureas indicates their utility in modifying polymers to enhance performance, such as in epoxy and urethane polymers. The focus on polymethylenebridged hydroxyethyl-substituted bis-ureas suggests a pathway to improve the compatibility and functionality of these materials, which could extend to the manipulation or study of compounds like the one of interest (Ignat’ev et al., 2015).
Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, containing linkers such as bithiophene, have shown high photovoltaic performance in dye-sensitized solar cells. This research demonstrates the potential application of similar compounds in developing efficient energy-conversion materials, where the structural components related to bithiophene play a critical role in achieving high power conversion efficiencies (Wu et al., 2013).
Antitumor Agents
Research into symmetrical N,N'-diarylureas has identified these compounds as potent activators of certain kinase inhibitors, demonstrating their potential as leads in the development of anti-cancer agents. This indicates that structurally complex ureas could serve as valuable compounds in medical research, specifically in exploring new treatments for cancer (Denoyelle et al., 2012).
Insecticidal Activity
The study of compounds with a urea component has also revealed insecticidal properties, where certain urea derivatives cause defects in the process of cuticle deposition in insects, leading to their death. This suggests potential research applications of similar compounds in developing new classes of insecticides (Mulder & Gijswijt, 1973).
Safety And Hazards
Future Directions
Compounds containing bithiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing these motifs are still being synthesized and the possibilities of their practical application intensively tested .
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDTRVDDUHIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea |
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